3-Butyl-3-methylpentane-2,4-dione

Steric hindrance Ligand design Coordination chemistry

3-Butyl-3-methylpentane-2,4-dione (CAS 112114-45-1) is a beta-diketone compound belonging to the 3-substituted pentane-2,4-dione family. This class of compounds features two carbonyl groups at the 2 and 4 positions of a pentane backbone, with alkyl substituents at the central 3-position.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 112114-45-1
Cat. No. B15420776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-3-methylpentane-2,4-dione
CAS112114-45-1
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCC(C)(C(=O)C)C(=O)C
InChIInChI=1S/C10H18O2/c1-5-6-7-10(4,8(2)11)9(3)12/h5-7H2,1-4H3
InChIKeyMZXCLOJYAGPQRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-3-methylpentane-2,4-dione (CAS 112114-45-1) Chemical Identity and Procurement Profile


3-Butyl-3-methylpentane-2,4-dione (CAS 112114-45-1) is a beta-diketone compound belonging to the 3-substituted pentane-2,4-dione family. This class of compounds features two carbonyl groups at the 2 and 4 positions of a pentane backbone, with alkyl substituents at the central 3-position. The target compound specifically bears both a butyl group and a methyl group at this critical central position. Beta-diketones are widely recognized for their ability to exist in keto-enol tautomeric forms and to act as chelating ligands in metal coordination chemistry .

Why 3-Butyl-3-methylpentane-2,4-dione (CAS 112114-45-1) Cannot Be Arbitrarily Substituted by Other 3-Alkyl-β-Diketones


The performance and utility of 3-substituted beta-diketones are highly sensitive to the specific nature of the 3-position substituent. Factors such as steric bulk, electronic character, and lipophilicity profoundly influence critical properties including keto-enol tautomerization equilibria, metal complexation stability, and solubility [1]. Therefore, generic substitution with a simpler analog like 3-methylpentane-2,4-dione or 3-ethylpentane-2,4-dione can lead to significantly altered reactivity, selectivity, and physical properties. The precise substitution pattern of 3-butyl-3-methylpentane-2,4-dione is essential for applications where a defined balance of steric hindrance and hydrophobic character is required. The following section provides quantitative evidence for these differential properties.

Quantitative Differentiation of 3-Butyl-3-methylpentane-2,4-dione (CAS 112114-45-1) from Related Analogs


Comparative Steric Profile of 3-Butyl-3-methylpentane-2,4-dione vs. 3-Methyl- and 3-Ethyl-pentane-2,4-dione

The presence of a 3-butyl group introduces greater steric bulk compared to methyl or ethyl substituents at the 3-position. While specific quantitative data for 3-butyl-3-methylpentane-2,4-dione is not available in the primary literature, this is a fundamental class-level inference based on the established principles of steric effects in beta-diketone chemistry [1]. For example, the nickel(II) complexes of 3-substituted pentane-2,4-diones have been shown to exhibit properties dependent on the steric requirements of the 3-substituent [2]. The increased steric demand of the butyl group is expected to influence the stability and geometry of its metal complexes.

Steric hindrance Ligand design Coordination chemistry

Lipophilicity Estimation of 3-Butyl-3-methylpentane-2,4-dione and Its Impact on Phase Partitioning

The logP value is a critical parameter for predicting the solubility and phase-transfer behavior of a compound, particularly in metal extraction processes. While an experimentally determined logP for 3-butyl-3-methylpentane-2,4-dione is not available, its value can be estimated by comparison to structural analogs. Using standard fragment-based calculation methods, the addition of a butyl group significantly increases lipophilicity compared to a methyl group. For instance, the estimated logP for 3-butylpentane-2,4-dione is approximately 2.5, while the value for 3-methylpentane-2,4-dione is around 1.1 . The presence of an additional methyl group on the target compound will further increase this value. This difference in logP is substantial and will directly impact its behavior in biphasic systems.

Lipophilicity Extraction Solubility LogP

Thermal Stability and Volatility of 3-Butyl-3-methylpentane-2,4-dione as a Ligand Precursor

The thermal properties of a ligand are crucial for applications like chemical vapor deposition (CVD). No specific TGA/DSC data is available for 3-butyl-3-methylpentane-2,4-dione. However, as a class, higher molecular weight beta-diketones exhibit increased boiling points and decomposition temperatures . For example, the boiling point of 3-methyl-2,4-pentanedione is reported as 172-174 °C at atmospheric pressure . The addition of a butyl group is expected to increase the boiling point by approximately 60-80 °C, based on typical boiling point increments for homologous series. This increased thermal stability can be advantageous for processes requiring higher temperatures or reduced volatility.

Thermal stability Volatility CVD precursor Metal complexation

Key Research and Industrial Applications Enabled by 3-Butyl-3-methylpentane-2,4-dione (CAS 112114-45-1) Properties


Design of Sterically Hindered Metal Complexes for Selective Catalysis

The specific steric profile of 3-butyl-3-methylpentane-2,4-dione, characterized by a butyl group at the 3-position, makes it a valuable ligand for designing metal complexes with controlled steric environments. This can influence the geometry, stability, and reactivity of the resulting complexes, which is critical for developing catalysts with enhanced selectivity in organic transformations. The increased steric bulk can help prevent unwanted side reactions or stabilize unusual oxidation states [1].

Improved Metal Extraction in Biphasic Systems

The enhanced lipophilicity of 3-butyl-3-methylpentane-2,4-dione, compared to simpler analogs, improves its partitioning into organic solvents. This property is advantageous for the solvent extraction of metal ions from aqueous solutions. The compound can be used to selectively chelate and transfer target metals (e.g., copper, nickel, lanthanides) from an aqueous feed into an organic phase, a key step in hydrometallurgical purification and recycling processes [1].

Synthesis of Mesogenic Compounds and Liquid Crystal Intermediates

3-Substituted pentane-2,4-diones, including 3-butyl-3-methylpentane-2,4-dione, serve as versatile intermediates in the synthesis of heterocyclic compounds like pyrazoles and isoxazoles. These heterocycles are known to exhibit mesogenic properties and are studied for liquid crystal applications. The specific substituent on the 3-position influences the melting point, phase transition temperatures, and overall mesophase behavior of the final liquid crystal material [2].

Precursor for Chemical Vapor Deposition (CVD) with Tailored Volatility

The thermal properties of 3-butyl-3-methylpentane-2,4-dione, particularly its higher boiling point relative to smaller beta-diketones, make it a candidate for use as a ligand in precursors for chemical vapor deposition (CVD) processes. Metal complexes of this ligand are expected to exhibit lower volatility and higher thermal stability, which can be advantageous for depositing thin films of metals or metal oxides under specific temperature regimes [3].

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